Methyl 4-chloro-3-hydroxy-5-nitrobenzoate
Description
Significance of Substituted Benzoate (B1203000) Esters in Organic Synthesis and Medicinal Chemistry
In organic synthesis, substituted benzoate esters serve as crucial intermediates and building blocks for the construction of more complex molecules. The ester functional group can be readily transformed into other functionalities, and the substituents on the aromatic ring can direct further chemical modifications. organic-chemistry.orgresearchgate.net Their utility is demonstrated in their use as protecting groups for alcohols and phenols, and in various cross-coupling reactions to form new carbon-carbon bonds. organic-chemistry.orgresearchgate.net
From a medicinal chemistry perspective, the benzoate scaffold is a common feature in many pharmaceutical agents. The substituents on the ring play a critical role in the molecule's ability to interact with biological targets, thereby determining its therapeutic effect. For instance, certain substituted benzoates have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. google.com Additionally, derivatives of benzoic acid have been identified as potent inhibitors of enzymes such as protein phosphatase Slingshot, which has therapeutic potential against cancers. nih.gov The sodium salt of benzoic acid, sodium benzoate, is utilized as a treatment for urea (B33335) cycle disorders. wikipedia.org
Structural Characteristics and Functional Group Analysis of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate
This compound is a multifaceted molecule characterized by a central benzene (B151609) ring adorned with several key functional groups. Its systematic name, derived from the principles of IUPAC nomenclature, precisely describes the arrangement of these substituents. libretexts.org The core structure is that of a benzoate ester, specifically the methyl ester of a substituted benzoic acid.
The primary functional groups present in this compound are:
A methyl ester group (-COOCH₃): This group is fundamental to its classification as a benzoate ester.
A chloro group (-Cl): The presence of a halogen atom introduces electronegativity and can influence the molecule's reactivity and electronic properties.
A hydroxyl group (-OH): This group can act as both a hydrogen bond donor and acceptor, significantly impacting the compound's solubility and potential biological interactions.
A nitro group (-NO₂): The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the hydroxyl group.
The specific substitution pattern on the benzene ring—with the chloro, hydroxyl, and nitro groups at positions 4, 3, and 5 respectively—creates a unique electronic and steric environment that dictates the compound's chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 180031-12-3 |
| Molecular Formula | C₈H₆ClNO₅ |
| Molecular Weight | 231.59 g/mol |
Note: Data is compiled from available chemical supplier information. bldpharm.com
Research Context of Halogenated and Nitrated Hydroxybenzoates in Academic Literature
The study of halogenated and nitrated hydroxybenzoates is an active area of research, driven by their potential as intermediates in the synthesis of pharmaceuticals and other fine chemicals. synhet.com Halogenated organic compounds, in general, are a subject of significant interest due to their widespread presence and diverse effects. nih.gov The introduction of halogen and nitro groups onto a hydroxybenzoate scaffold can lead to compounds with interesting biological activities.
Research in this area often focuses on the development of efficient synthetic methodologies for the preparation of these polysubstituted aromatic compounds. For example, the nitration of chlorobenzoic acid is a key step in producing precursors for more complex molecules. prepchem.com The reactivity of these compounds is also a subject of investigation, particularly how the interplay between the different functional groups influences their chemical transformations. Studies on similar molecules, such as other chlorinated and nitrated benzoates, provide valuable insights into the potential properties and applications of this compound. nih.govresearchgate.net The formation of halogenated parabens (para-hydroxybenzoate esters) in chlorinated and brominated waters is another area of relevant research, highlighting the environmental transformations of such compounds. digitellinc.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-5(10(13)14)7(9)6(11)3-4/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISBPFIZGNICMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Chloro 3 Hydroxy 5 Nitrobenzoate and Its Precursors
Esterification Approaches for Benzoic Acid Derivatives
Esterification is a foundational reaction in organic synthesis, converting carboxylic acids into esters. For precursors of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate, this typically involves the conversion of a substituted benzoic acid to its corresponding methyl ester.
The Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol, forming an ester and water. organic-chemistry.orgjk-sci.com It is an equilibrium-controlled process, and strategies to improve yield often involve using an excess of one reactant or removing water as it forms. organic-chemistry.org The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a catalyst, which enhances its electrophilicity. jk-sci.com The alcohol then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates a water molecule to yield the ester. organic-chemistry.org
A wide array of catalysts can be employed, from traditional Brønsted acids to various Lewis acids and solid-supported catalysts. organic-chemistry.orgmdpi.com Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common homogeneous catalysts that lead to quantitative conversions for many benzoic acids. mdpi.comdntb.gov.ua The versatility of this reaction has sustained its relevance, with ongoing research focusing on new catalytic systems to improve efficiency and environmental friendliness. mdpi.comresearchgate.netresearcher.life Heterogeneous catalysts are of particular interest as they can be easily recovered and reused. mdpi.com
| Catalyst Type | Examples | Application Notes for Benzoic Acids | Yields |
| Brønsted Acids | H₂SO₄, p-TsOH, Formic Acid | Classic, effective, and widely used for various substituted benzoic acids. jk-sci.commdpi.com | Often >90% mdpi.comdntb.gov.ua |
| Lewis Acids | FeCl₃·6H₂O, TiO(acac)₂, Zirconium(IV) salts | Water-tolerant and effective for direct esterification. organic-chemistry.org | Good to excellent organic-chemistry.org |
| Heterogeneous Catalysts | Sulfonated Resins, Zeolites, Graphene Oxide | Offer easier product separation and catalyst recycling. organic-chemistry.orgmdpi.com | Generally high mdpi.com |
| Ionic Liquids | Brønsted Acidic Ionic Liquids | Act as both solvent and catalyst, considered a "green" alternative. jk-sci.comresearchgate.net | Good to excellent (77-98.5%) researchgate.net |
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. researchgate.net In the context of esterification, microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. mdpi.comacademicpublishers.org This efficiency is due to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net
Studies on the esterification of benzoic acid with various alcohols under microwave conditions have demonstrated significant rate enhancements. researchgate.netacs.org For example, N-fluorobenzenesulfonimide (NFSi) has been identified as an efficient, non-metal catalyst for the microwave-supported direct esterification of aryl carboxylic acids, achieving optimal results at 120 °C in just 30 minutes. mdpi.com The use of sealed-vessel microwave conditions allows for reactions to be conducted at temperatures and pressures higher than the solvent's boiling point, further increasing the reaction rate. academicpublishers.orgmdpi.org
| Method | Substrate/Reagents | Catalyst | Time | Yield | Reference |
| Conventional Heating | Benzoic Acid, Methanol (B129727) | H₂SO₄ | Several hours | High | mdpi.com |
| Microwave Irradiation | Benzoic Acid, Methanol | NFSi | 30 min | High | mdpi.com |
| Microwave Irradiation | Benzoic Acid, Butanol | p-TsOH | Not specified | High | researchgate.net |
| Microwave (Sealed Vessel) | Benzoic Acid on Wang Resin | DIC/DMAP | 1 hour | 95% | mdpi.org |
Strategies for Introducing and Modifying Aromatic Substituents
The specific arrangement of chloro, hydroxyl, and nitro groups in this compound is achieved through carefully selected electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the ring are paramount in determining the position of incoming groups.
Aromatic nitration is a key electrophilic substitution reaction for introducing a nitro (–NO₂) group onto a benzene (B151609) ring. researchgate.net The regioselectivity of the reaction is governed by the electronic properties of the substituents on the aromatic precursor.
For substituted phenols , the hydroxyl (–OH) group is a strongly activating, ortho- and para-directing group. dergipark.org.tr Traditional nitration using nitric acid often leads to a mixture of isomers and potential over-nitration or oxidation byproducts. researchgate.net To achieve higher regioselectivity, various methodologies have been developed. Metal nitrates, such as copper(II) nitrate (B79036) (Cu(NO₃)₂) or strontium nitrate (Sr(NO₃)₂), in the presence of catalysts or under specific solvent conditions, can provide good yields and control over the isomer distribution. researchgate.netresearchgate.netijcce.ac.ir For instance, nitration of phenols with Sr(NO₃)₂ and H₂SO₄-silica under solvent-free conditions can preferentially yield the ortho-nitrophenol. researchgate.net
For substituted benzoates , such as methyl benzoate (B1203000), the methyl ester (–COOCH₃) group is deactivating and meta-directing. rsc.orgchegg.com The standard procedure for nitrating methyl benzoate involves a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, typically at low temperatures (below 6 °C) to control the reaction. rsc.org This reaction regioselectively produces methyl 3-nitrobenzoate as the major product. rsc.org The electron-withdrawing nature of the ester group deactivates the ortho and para positions more than the meta position, directing the electrophilic nitronium ion (NO₂⁺) to the 3-position. rsc.org
Chlorination is an electrophilic aromatic substitution that installs a chlorine atom onto the benzene ring. The choice of chlorinating agent and catalyst is essential for controlling the reaction. jalsnet.com
A common laboratory and industrial method involves the use of molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or titanium tetrachloride (TiCl₄). google.comgoogleapis.com The catalyst polarizes the Cl-Cl bond, generating a potent electrophile that attacks the aromatic ring. googleapis.com
To avoid handling gaseous chlorine, alternative reagents have been developed. jalsnet.com N-Chlorosuccinimide (NCS) is an effective and easy-to-handle solid reagent for the chlorination of aromatic compounds, often used in aqueous media. isca.me Another approach is the in-situ generation of chlorine from the oxidation of hydrochloric acid (HCl). jalsnet.com For example, a system using sodium chlorate (B79027) (NaClO₃) as an oxidant and HCl as the chlorine source in water provides an efficient, organic solvent-free method for chlorinating arenes in good to excellent yields (75-96%). jalsnet.com
| Chlorinating System | Substrate Type | Conditions | Key Features |
| Cl₂ / Lewis Acid (e.g., FeCl₃, TiCl₄) | Methylated aromatic compounds | Shaded conditions, 0-130 °C | Conventional method for ring chlorination. google.comgoogleapis.com |
| N-Chlorosuccinimide (NCS) | Aromatic compounds | Aqueous medium, mild conditions | Easy to handle, avoids Cl₂ gas. isca.me |
| NaClO₃ / HCl | Aromatic compounds | Aqueous medium, mild conditions | In-situ generation of Cl₂, environmentally benign. jalsnet.com |
| Sulfuryl chloride (SO₂Cl₂) | Arenes | With catalyst | Another common laboratory chlorinating agent. jalsnet.com |
Introducing a hydroxyl group onto a pre-existing benzoate framework can be challenging and often requires indirect methods or starting with a hydroxylated precursor. Direct hydroxylation of an aromatic ring is often difficult to control and can result in low yields and side products.
A more common and controlled strategy involves starting with a molecule that already contains the hydroxyl group, which may be protected during subsequent reaction steps. For instance, a synthetic route could begin with 3-hydroxy-4-nitrobenzoic acid. nih.gov This precursor can be esterified to the methyl ester, and then other necessary substituents can be added. The hydroxyl group's presence from the start dictates the regiochemistry of subsequent electrophilic substitutions due to its strong activating and ortho-, para-directing nature. nih.gov
Another approach is the synthesis from aminophenols. The amino group can be converted into a diazonium salt, which can then be displaced by a hydroxyl group in a Sandmeyer-type reaction. Alternatively, the synthesis of hydroxy-substituted benzoates can be achieved through acylation reactions of phenols. The direct reaction between phenol (B47542) and benzoic acid, catalyzed by zeolites, can produce hydroxybenzophenones, which are structurally related and highlight methods of forming C-C bonds with hydroxylated rings. mdpi.com The synthesis of p-hydroxybenzoic acid itself can be accomplished through methods like the Kolbe-Schmitt reaction (carboxylation of phenolates) or newer acylation-based methods. These foundational hydroxybenzoic acids then serve as key precursors for more complex derivatives.
Multi-Step Synthesis Pathways to this compound from Simpler Starting Materials
The synthesis of this compound, a polysubstituted benzene derivative, necessitates a carefully designed multi-step pathway from readily available, simpler starting materials. The regiochemical outcome of the synthesis is dictated by the directing effects of the substituents introduced at each step. A plausible synthetic route involves the sequential introduction of the chloro, hydroxyl, nitro, and methyl ester functionalities onto a benzene ring.
One logical approach begins with a commercially available precursor such as 4-chlorobenzoic acid or 3-hydroxybenzoic acid. The sequence of reactions is critical to ensure the desired 1,3,4,5-substitution pattern.
Pathway Starting from 3-Hydroxybenzoic Acid:
A potential synthetic route starting from 3-hydroxybenzoic acid is outlined below. This pathway involves esterification, followed by regioselective chlorination and nitration.
Esterification of 3-Hydroxybenzoic Acid: The synthesis can commence with the Fischer esterification of 3-hydroxybenzoic acid. This reaction is typically carried out by refluxing the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield Methyl 3-hydroxybenzoate.
Chlorination of Methyl 3-hydroxybenzoate: The subsequent step is the electrophilic chlorination of the aromatic ring. The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups exhibit different directing effects. The hydroxyl group is a strongly activating, ortho-, para-director, while the methoxycarbonyl group is a deactivating, meta-director. unizin.org The powerful activating effect of the hydroxyl group will direct the incoming electrophile (chlorine) to the positions ortho and para to it. This would lead to the formation of Methyl 4-chloro-3-hydroxybenzoate and Methyl 2-chloro-3-hydroxybenzoate. The desired 4-chloro isomer can be separated from the reaction mixture.
Nitration of Methyl 4-chloro-3-hydroxybenzoate: The final step is the nitration of Methyl 4-chloro-3-hydroxybenzoate. In this case, the directing effects of the existing substituents must be considered. The hydroxyl group is a strong ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director, and the methoxycarbonyl group is a meta-director. libretexts.orgquora.com The powerful activating and directing effect of the hydroxyl group will predominantly guide the incoming nitro group to the position ortho to it, which is also meta to the methoxycarbonyl group, yielding the final product, this compound.
The following table summarizes the key transformations in this proposed pathway:
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 3-Hydroxybenzoic acid | Methanol (CH₃OH), Sulfuric acid (H₂SO₄), Reflux | Methyl 3-hydroxybenzoate |
| 2 | Methyl 3-hydroxybenzoate | Chlorinating agent (e.g., Cl₂), Lewis acid catalyst | Methyl 4-chloro-3-hydroxybenzoate |
| 3 | Methyl 4-chloro-3-hydroxybenzoate | Nitrating mixture (HNO₃, H₂SO₄) | This compound |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of Halogenated Hydroxy Nitrobenzoates
The traditional synthetic methods for halogenated hydroxy nitrobenzoates often involve harsh reagents, hazardous solvents, and generate significant chemical waste, posing environmental concerns. tandfonline.com The principles of green chemistry offer a framework for developing more sustainable and environmentally benign synthetic strategies for these compounds. Key areas of improvement include the use of safer reagents, alternative energy sources, and solvent-free conditions.
Greener Nitration Methods:
Conventional nitration relies on a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and produces large amounts of acidic waste. nih.gov Greener alternatives focus on replacing this hazardous mixture with more benign nitrating agents and catalytic systems.
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites and clays, can replace sulfuric acid. google.com These materials are often reusable, non-corrosive, and can lead to higher selectivity, minimizing the formation of unwanted byproducts.
Metal Nitrates: Various metal nitrates, such as copper(II) nitrate and calcium nitrate, have been employed as nitrating agents under milder conditions. gordon.edusemanticscholar.org These reactions can sometimes be carried out in less hazardous solvents like acetic acid or even under solvent-free conditions. gordon.edu
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. gordon.eduacs.org Microwave-assisted nitration can significantly reduce reaction times, improve energy efficiency, and often leads to higher yields with cleaner product profiles compared to conventional heating. gordon.edu
Photochemical Nitration: Photonitration processes, utilizing ultraviolet radiation in the presence of nitrate or nitrite (B80452) ions, present an alternative pathway for the nitration of phenolic compounds. nih.gov This method can proceed under ambient conditions in aqueous solutions, reducing the need for harsh acids and organic solvents.
Sustainable Halogenation Approaches:
Traditional halogenation methods often use elemental halogens (e.g., Cl₂), which are toxic and difficult to handle. taylorfrancis.com Green halogenation strategies focus on using safer halogenating agents and more environmentally friendly reaction media.
N-Halosuccinimides (NXS): Reagents like N-chlorosuccinimide (NCS) are safer and easier to handle alternatives to elemental chlorine for electrophilic chlorination. researchgate.net
Oxidative Halogenation: These methods utilize alkali metal halides (e.g., KCl) in the presence of an oxidant. The use of environmentally benign oxidants like hydrogen peroxide is particularly attractive as the only byproduct is water. rsc.org
Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force (e.g., ball milling), can eliminate the need for solvents altogether. nih.govresearchgate.net This technique has been successfully applied to the nitration of aromatic compounds and holds promise for halogenation reactions as well, significantly reducing waste and energy consumption. nih.govresearchgate.net
The following table provides a comparative overview of traditional versus green approaches for the synthesis of halogenated hydroxy nitrobenzoates:
| Synthetic Step | Traditional Method | Green/Sustainable Alternative | Advantages of Green Approach |
| Nitration | Concentrated HNO₃/H₂SO₄ | Solid acid catalysts, Metal nitrates, Microwave-assisted synthesis, Photochemical methods | Reduced acid waste, milder conditions, improved safety, energy efficiency, reusability of catalysts. tandfonline.comgoogle.comgordon.edu |
| Halogenation | Elemental Halogens (e.g., Cl₂) | N-Halosuccinimides, Oxidative halogenation with H₂O₂, Solvent-free mechanochemical methods | Improved safety and handling, reduced toxicity, use of benign oxidants, elimination of solvents. researchgate.netrsc.orgnih.gov |
By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, minimizing environmental impact and enhancing laboratory safety.
Reaction Mechanisms and Reactivity Profiles of Methyl 4 Chloro 3 Hydroxy 5 Nitrobenzoate
Mechanistic Investigations of Ester Hydrolysis in Substituted Benzoates
Ester hydrolysis is a fundamental reaction in organic chemistry, and its mechanism has been extensively studied. For substituted benzoates like methyl 4-chloro-3-hydroxy-5-nitrobenzoate, the hydrolysis can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic path.
Enzymatic Hydrolysis and Biocatalytic Considerations for Benzoate (B1203000) Esters
Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of benzoate esters under mild conditions with high selectivity. researchgate.netacsgcipr.org The mechanism of enzymatic hydrolysis typically involves the formation of an acyl-enzyme intermediate. acsgcipr.org A key amino acid residue in the enzyme's active site, often a serine, acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester and form a covalent acyl-enzyme intermediate. Subsequently, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid product. acsgcipr.org The efficiency and selectivity of enzymatic hydrolysis are influenced by the stereoelectronic properties of the substituents on the benzoate ester. semanticscholar.org
Influence of Aromatic Substituents on Reaction Kinetics and Thermodynamics
The rate and equilibrium of chemical reactions involving substituted aromatic compounds are profoundly influenced by the nature and position of the substituents on the aromatic ring.
Hammett Linear Free-Energy Relationships in Substituted Benzoate Esters
The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship between the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound and a substituent constant (σ) that is characteristic of the substituent. wikipedia.orgscribd.com The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant. wikipedia.org Positive ρ values indicate that the reaction is accelerated by electron-withdrawing groups, while negative ρ values suggest acceleration by electron-donating groups. wikipedia.org The magnitude of ρ provides insight into the charge development in the transition state of the rate-determining step. wikipedia.org
Interactive Data Table: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
|---|---|---|
| -NO₂ | 0.71 | 0.78 |
| -Cl | 0.37 | 0.23 |
| -OH | 0.12 | -0.37 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
This table presents a selection of Hammett constants to illustrate the electronic effects of different substituents.
Electronic and Steric Effects of Chloro, Hydroxy, and Nitro Groups on Aromatic Reactivity
The chloro, hydroxy, and nitro groups present in this compound exert significant electronic and steric effects that modulate its reactivity.
Chloro Group: The chloro group is an electron-withdrawing group primarily through its inductive effect (-I) due to the high electronegativity of chlorine. libretexts.orglibretexts.org It also possesses a weak electron-donating resonance effect (+R) due to its lone pairs of electrons. libretexts.org However, the inductive effect generally outweighs the resonance effect, making the chloro group a deactivator for electrophilic aromatic substitution. minia.edu.eg In the context of nucleophilic reactions, its electron-withdrawing nature can activate the ring towards attack. nih.gov
Hydroxy Group: The hydroxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atom. libretexts.org However, it is a strong electron-donating group through resonance (+R) because the lone pairs on the oxygen can be delocalized into the aromatic ring. quora.com This resonance effect typically dominates, making the hydroxyl group a powerful activating group in electrophilic aromatic substitution. minia.edu.egquora.com
Nitro Group: The nitro group is a very strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. minia.edu.egquora.com The nitrogen atom bears a formal positive charge, and the entire group strongly pulls electron density from the aromatic ring. minia.edu.eg This deactivates the ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution. quora.comnumberanalytics.com
In this compound, the combined electronic effects of these three substituents make the aromatic ring electron-deficient. This heightened electrophilicity of the carbonyl carbon facilitates nucleophilic attack during hydrolysis. The specific positioning of these groups also influences the regioselectivity of other potential reactions.
Nucleophilic Aromatic Substitution Reactions on Halogenated Nitrobenzoates
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), primarily due to the presence of the strongly electron-withdrawing nitro group. This group, positioned ortho and para to the chlorine atom, significantly activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
The general mechanism for SNAr reactions on this substrate involves the attack of a nucleophile at the carbon atom bearing the chlorine, which is the most viable leaving group among the substituents. The reaction proceeds through a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the formation of a resonance-stabilized anionic intermediate. The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitro group. The second step involves the departure of the chloride ion, restoring the aromaticity of the ring.
The hydroxyl group, being an activating group, generally disfavors nucleophilic substitution. However, under basic conditions, it can be deprotonated to form a phenoxide ion. This strongly electron-donating group would counteract the activating effect of the nitro group, thereby reducing the rate of nucleophilic substitution.
Illustrative Nucleophilic Aromatic Substitution Reactions:
| Nucleophile | Reagent Example | Product | Reaction Conditions |
| Methoxide Ion | Sodium Methoxide (NaOCH₃) | Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate | Methanol (B129727), heat |
| Amine | Ammonia (NH₃) | Methyl 4-amino-3-hydroxy-5-nitrobenzoate | High pressure, heat |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 3-hydroxy-5-nitro-4-(phenylthio)benzoate | Polar aprotic solvent (e.g., DMF) |
Electrophilic Aromatic Substitution Reactions on Hydroxy and Chloro Substituted Benzoates
Electrophilic aromatic substitution (EAS) on this compound is significantly influenced by the directing effects of the existing substituents. The hydroxyl group is a powerful activating group and an ortho-, para-director. Conversely, the chloro, nitro, and methyl ester groups are deactivating groups. The chloro group is an ortho-, para-director, while the nitro and methyl ester groups are meta-directors.
The positions ortho to the hydroxyl group (C2 and C6) are the most activated. The C6 position is sterically unhindered. The C2 position is ortho to both the hydroxyl and chloro groups and meta to the nitro group. The directing effects of the hydroxyl and chloro groups reinforce each other towards this position. The nitro and ester groups direct incoming electrophiles to the C2 and C6 positions as well (meta to their own positions). Therefore, electrophilic attack is most likely to occur at the C2 or C6 positions, with the C6 position being potentially more favored due to less steric hindrance.
Predicted Regioselectivity of Electrophilic Aromatic Substitution:
| Electrophilic Reaction | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-chloro-3-hydroxy-2,5-dinitrobenzoate |
| Halogenation (Bromination) | Br₂, FeBr₃ | Methyl 2-bromo-4-chloro-3-hydroxy-5-nitrobenzoate |
| Sulfonation | Fuming H₂SO₄ | 2-((Carbomethoxy)oxy)-3-chloro-5-nitrobenzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally not feasible due to deactivation of the ring and potential for catalyst complexation with the hydroxyl and nitro groups. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Generally not feasible for the same reasons as alkylation. |
Intramolecular Reactivity and Cyclization Pathways Involving the Hydroxyl Group
The presence of a hydroxyl group in proximity to other functional groups on the aromatic ring of this compound opens up possibilities for intramolecular cyclization reactions. These reactions are often triggered by the nucleophilic character of the hydroxyl group or its corresponding phenoxide under basic conditions.
One potential pathway involves the intramolecular displacement of the adjacent chloro substituent by the hydroxyl group to form a five-membered heterocyclic ring, specifically a benzofuranone derivative. This type of reaction, known as an intramolecular SNAr reaction, would likely require a strong base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Another possibility involves the participation of the hydroxyl group in reactions with a neighboring substituent that has been modified. For instance, if the nitro group were reduced to an amino group, an intramolecular condensation between the hydroxyl and amino functionalities could lead to the formation of a benzoxazole (B165842) ring system. Similarly, modification of the methyl ester group could also lead to cyclization pathways involving the hydroxyl group.
Potential Intramolecular Cyclization Products:
| Reaction Type | Triggering Condition | Potential Heterocyclic Product |
| Intramolecular SNAr | Strong Base (e.g., NaH) | 6-Nitro-5-oxo-4,5-dihydrobenzofuran-7-carboxylate derivative |
| Condensation following Nitro Reduction | Reduction of NO₂ to NH₂ (e.g., H₂, Pd/C) | Methyl 5-hydroxy-6-nitrobenzoxazole-7-carboxylate derivative |
It is important to note that the feasibility and outcome of these intramolecular reactions are highly dependent on the specific reaction conditions and the relative positioning and reactivity of the functional groups involved.
Theoretical and Computational Investigations of Methyl 4 Chloro 3 Hydroxy 5 Nitrobenzoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net It is particularly effective for studying the electronic structure of substituted aromatic systems like benzoate (B1203000) derivatives. researchgate.netresearchgate.net In DFT, the electronic energy is determined as a functional of the electron density. Studies on related systems often employ hybrid functionals, such as B3LYP or PBE0, combined with basis sets like 6-311++G(d,p) to provide a robust description of the molecule's electronic properties. researchgate.net
Table 1: Illustrative Electronic Properties of a Substituted Benzoate Calculated via DFT
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -3.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.1 D | Measure of the molecule's overall polarity. |
| Total Energy | -1250 Hartree | The total electronic energy of the molecule in its optimized geometry. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate results, especially for systems where electron correlation is important.
For nitroaromatic compounds, ab initio calculations can be used to compute a range of quantum chemical descriptors. nih.gov These include electrostatic potentials, which map the charge distribution around the molecule, and atomic charges, which are crucial for predicting intermolecular interactions and reaction sites. nih.gov Such methods are instrumental in quantitative structure-activity relationship (QSAR) studies, where calculated molecular properties are correlated with biological activity or toxicity. nih.gov For instance, the energies of frontier orbitals (HOMO and LUMO) calculated at an ab initio level can be used to predict the susceptibility of the molecule to nucleophilic or electrophilic attack. nih.gov
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)
The three-dimensional structure of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate is dictated by the spatial arrangement of its substituent groups. Conformational analysis through computational modeling helps identify the most stable arrangement (the global minimum on the potential energy surface) and the rotational barriers between different conformers.
A key structural feature in this molecule is the potential for a strong intramolecular hydrogen bond. In the closely related isomer, Methyl 2-hydroxy-3-nitrobenzoate, crystallographic data confirms the presence of an O—H⋯O hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group. nih.govresearchgate.net This interaction forces the molecule into an approximately planar conformation. nih.govresearchgate.net It is highly probable that a similar intramolecular hydrogen bond exists in this compound, significantly stabilizing a planar arrangement of the hydroxyl and methoxycarbonyl groups relative to the benzene (B151609) ring.
Another important conformational aspect is the orientation of the nitro group. In the crystal structure of Methyl 4-chloro-3-nitrobenzoate (a related compound lacking the hydroxyl group), the nitro group is twisted relative to the phenyl ring with a dihedral angle of 45.4°. nih.govresearchgate.net This twisting is a common feature in sterically hindered nitroaromatic compounds. Computational energy scans, where the dihedral angle is systematically varied, can predict the most stable orientation and the energy barrier for rotation of the nitro group.
Table 2: Predicted Key Dihedral Angles for this compound
| Atoms Defining Dihedral Angle | Predicted Angle (°) | Description |
|---|---|---|
| O(hydroxy)-C3-C4-Cl | ~0 | Defines the relative position of the hydroxyl and chloro groups. |
| C(carbonyl)-C1-C2-H | ~180 | Shows the ester group is likely coplanar with the ring. |
| O(nitro)-N-C5-C6 | ~40-50 | Indicates a significant twist of the nitro group out of the ring plane due to steric hindrance. |
| H(hydroxy)···O(carbonyl) | N/A (Distance) | A short distance (~1.7 Å) would confirm a strong intramolecular hydrogen bond. |
Prediction of Reaction Pathways and Transition States for Ester Transformations
Esters like this compound can undergo various transformations, with alkaline hydrolysis being a classic example. researchgate.netglobalauthorid.com Computational chemistry allows for the detailed exploration of the mechanisms of such reactions. By mapping the potential energy surface, researchers can identify the minimum energy pathway from reactants to products.
This process involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. Computational methods can precisely calculate the geometry of the transition state and its vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. For the hydrolysis of a benzoate ester, this would typically model the approach of a nucleophile (e.g., hydroxide) to the carbonyl carbon and the subsequent bond-forming and bond-breaking steps. koreascience.kr
Solvation Effects on Molecular Structure and Reactivity
Chemical reactions are typically carried out in a solvent, which can have a profound impact on molecular structure and reactivity. bohrium.com Computational models can account for these effects. The most common approaches are implicit and explicit solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous dielectric medium rather than individual molecules. researchgate.net This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. By performing geometry optimizations and energy calculations within a simulated solvent environment, one can predict how properties like conformational preferences, dipole moment, and reaction activation energies change from the gas phase to solution. For example, a polar solvent would be expected to stabilize charge-separated species, potentially lowering the activation energy for certain ionic reactions. koreascience.kr
Explicit solvation models involve including a number of solvent molecules directly in the calculation. While more computationally intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately describing reaction mechanisms in protic solvents.
Table 3: Illustrative Solvation Effects on Molecular Properties
| Property | Gas Phase (Calculated) | Water (PCM, Calculated) | Effect of Solvation |
|---|---|---|---|
| Total Energy | -1250.0 Hartree | -1250.1 Hartree | Stabilization of the molecule by the solvent. |
| Dipole Moment | 3.1 D | 4.5 D | Increase in polarity due to interaction with the polar solvent. |
| HOMO-LUMO Gap | 4.3 eV | 4.1 eV | Slight decrease, potentially indicating increased reactivity in solution. |
Academic and Synthetic Utility of Methyl 4 Chloro 3 Hydroxy 5 Nitrobenzoate
Role as a Key Intermediate in Multi-Step Organic Synthesis
While specific multi-step syntheses employing Methyl 4-chloro-3-hydroxy-5-nitrobenzoate as a key intermediate are not readily found in the literature, the functionalities present on the molecule suggest its potential as a versatile building block. Nitro compounds, in general, are recognized as valuable intermediates in the synthesis of pharmaceutically relevant substances. frontiersin.orgnih.gov The nitro group can be readily reduced to an amine, which then opens up a vast array of possible transformations, including diazotization, acylation, and alkylation reactions.
The chloro and hydroxy substituents offer handles for various coupling and substitution reactions. For instance, the hydroxyl group can be alkylated or acylated, while the chlorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This reactivity pattern is fundamental in the construction of more complex molecular frameworks.
A plausible, though not explicitly documented, synthetic application could be in the synthesis of substituted benzofurans. The general strategy for benzofuran (B130515) synthesis often involves the reaction of a substituted phenol (B47542) with a component that will form the fused furan (B31954) ring. nih.govorganic-chemistry.org In this context, this compound could serve as the phenolic precursor.
Hypothetical Synthetic Scheme:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | O-alkylation | Allyl bromide, K2CO3, acetone | Methyl 2-allyloxy-4-chloro-5-nitrobenzoate |
| 2 | Claisen Rearrangement | Heat | Methyl 3-allyl-4-chloro-2-hydroxy-5-nitrobenzoate |
| 3 | Oxidative Cyclization | PdCl2, O2, DMF | Substituted Benzofuran |
This hypothetical sequence illustrates how the inherent functionalities of this compound could be strategically manipulated in a multi-step synthesis.
Applications in the Construction of Complex Molecular Architectures
The construction of complex molecular architectures often relies on the use of highly functionalized building blocks that allow for sequential and regioselective reactions. Although no specific examples of the use of this compound in the total synthesis of natural products or other complex molecules have been identified, its structure is amenable to such applications.
The differential reactivity of the functional groups is key. For example, the hydroxyl group could be used for an initial coupling reaction, followed by modification of the ester, and finally, a transformation involving the nitro and chloro groups. This orthogonality would allow for the stepwise construction of a complex target molecule.
The synthesis of highly substituted benzo[b]furans, which are scaffolds present in many biologically active compounds, represents a potential application. rsc.org The strategic placement of substituents on the starting phenolic precursor is crucial for the final architecture of the benzofuran.
Utilization as a Mechanistic Probe in Fundamental Chemical Reaction Studies
Substituted nitroaromatics are frequently employed as probes to study the mechanisms of chemical reactions, particularly nucleophilic aromatic substitution (SNAr). nih.govrsc.org The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, and the presence of other substituents allows for the investigation of electronic and steric effects on reaction rates and mechanisms.
This compound, with its distinct substitution pattern, could be a valuable tool in such studies. For example, the kinetics of nucleophilic displacement of the chlorine atom by various nucleophiles could be studied and compared to analogs lacking the hydroxyl or nitro group, thereby elucidating the specific contribution of each substituent to the reaction rate.
Parameters for Mechanistic Studies:
| Parameter | Description |
| Reaction Rate | The rate of substitution of the chlorine atom can be monitored by techniques such as UV-Vis spectroscopy or HPLC. |
| Hammett Analysis | By synthesizing a series of derivatives with different substituents at the para-position to the reaction center, a Hammett plot can be constructed to probe the electronic nature of the transition state. |
| Kinetic Isotope Effects | The use of deuterated nucleophiles or solvents can provide insights into the rate-determining step of the reaction. |
While no specific studies utilizing this exact compound have been found, the principles of physical organic chemistry suggest its suitability for such investigations. The study of substituent effects on the turn-on kinetics of fluorescent probes based on rhodamine spirolactam structures, where electronic properties of substituents were systematically varied, provides a relevant example of this type of investigation. rsc.org
Derivatization for Investigating Structure-Reactivity Relationships in Novel Chemical Scaffolds
The derivatization of a lead compound is a cornerstone of medicinal chemistry and materials science, allowing for the systematic investigation of structure-activity relationships (SAR) and structure-property relationships. The multiple functional groups of this compound provide numerous points for diversification.
For instance, a library of analogs could be generated by:
Alkylation or acylation of the hydroxyl group: This would probe the effect of steric bulk and electronic properties at this position.
Amidation of the ester group: Conversion of the methyl ester to a series of amides would introduce new hydrogen bonding capabilities and alter solubility.
Reduction of the nitro group and subsequent derivatization of the resulting amine: This would allow for the introduction of a wide variety of substituents.
Nucleophilic displacement of the chlorine atom: Reaction with different nucleophiles would introduce diverse functionalities at this position.
By synthesizing and evaluating a library of such derivatives, it would be possible to build a comprehensive understanding of how structural modifications influence a particular property, be it biological activity or a physical characteristic. Although no such study has been published for this compound itself, this approach is a standard and powerful tool in chemical research.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes for Highly Functionalized Benzoates
The synthesis of polysubstituted aromatic compounds like Methyl 4-chloro-3-hydroxy-5-nitrobenzoate often involves multi-step sequences that can be lengthy and generate significant waste. A key area for future research is the development of more efficient and sustainable synthetic strategies.
Current synthetic approaches to similar compounds, such as 4-chloro-3-nitrobenzoic acid, often rely on harsh nitrating conditions using mixtures of nitric and sulfuric acids. prepchem.com These methods can lack regioselectivity and pose environmental concerns. Future synthetic routes could focus on:
Novel nitrating agents: Investigating milder and more selective nitrating agents to avoid harsh acidic conditions and improve regiocontrol. For instance, the use of sodium nitrite (B80452) in the presence of an oxidizing agent has been reported for the mononitration of phenolic compounds under neutral aprotic conditions. ias.ac.in
Catalytic methods: Exploring catalytic approaches for chlorination and hydroxylation that offer better control and reduce the use of stoichiometric reagents.
| Biocatalysis | Environmentally friendly, high selectivity. | Enzyme stability and substrate scope can be limited. |
Advanced Mechanistic Elucidation of Novel Transformations Involving Halogen, Hydroxyl, and Nitro Groups
The interplay of the electron-withdrawing nitro and chloro groups with the electron-donating hydroxyl group on the aromatic ring of this compound dictates its reactivity. A deeper understanding of the mechanisms of reactions involving these functional groups is crucial for predicting and controlling chemical transformations.
Future mechanistic studies could focus on:
Nucleophilic Aromatic Substitution (SNAr): Investigating the kinetics and thermodynamics of displacing the chloro or nitro groups with various nucleophiles. The presence of the strongly deactivating nitro group should facilitate such reactions. chegg.com
Electrophilic Aromatic Substitution (EAS): While the ring is generally deactivated towards EAS, the directing effects of the existing substituents could allow for selective introduction of other functional groups under specific conditions. masterorganicchemistry.comwikipedia.orgyoutube.com Mechanistic studies would clarify the regioselectivity of such reactions. reddit.com
Reductive Functionalization: Exploring the selective reduction of the nitro group and the subsequent functionalization of the resulting amine. Recent studies on iron-catalyzed reduction of nitro compounds offer a promising avenue. nih.govcardiff.ac.uk
Exploration of New Catalytic Systems for Derivatization and Selective Reactions
The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound and its derivatives. Future research should target catalysts that can selectively act on one functional group in the presence of others.
Promising areas of exploration include:
Photocatalysis: Utilizing light-driven catalytic systems for selective transformations, which can often be performed under mild conditions.
Transition Metal Catalysis: Designing catalysts based on earth-abundant metals for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at the chloro-substituted position. Copper-catalyzed borylation of allylic nitroalkanes showcases the potential for novel reactivity of nitro compounds. chemrxiv.org
Organocatalysis: Employing small organic molecules as catalysts for enantioselective transformations, which would be particularly relevant if chiral derivatives of the target molecule are desired.
Table 2: Potential Catalytic Transformations for Derivatization
| Reaction Type | Catalyst Class | Potential Product |
|---|---|---|
| Cross-Coupling | Palladium, Nickel, or Copper complexes | Biaryl or alkyl-substituted benzoates |
| Selective Reduction | Iron or Ruthenium catalysts | Amino-hydroxy-chloro-benzoates |
| C-H Activation | Rhodium or Iridium complexes | Further functionalized benzoates |
| Asymmetric Hydrogenation | Chiral transition metal complexes | Chiral cyclic derivatives |
Computational Design and Prediction of Reactivity for Unprecedented Benzoate (B1203000) Derivatives
Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel benzoate derivatives, thereby guiding synthetic efforts. Density Functional Theory (DFT) and other computational methods can be employed to:
Predict Reactivity: Calculate molecular orbital energies (HOMO/LUMO) and electrostatic potential maps to predict the most likely sites for nucleophilic and electrophilic attack. nih.govlibretexts.org The substituent effects on the stability and reactivity of related nitro-containing aromatic compounds have been successfully studied using computational methods. rsc.org
Design Novel Molecules: In silico design of derivatives with desired electronic or optical properties. By modeling the effects of different substituents, it is possible to tailor molecules for specific applications.
Elucidate Reaction Mechanisms: Calculate transition state energies to support or refute proposed reaction mechanisms, providing a deeper understanding of the factors that control selectivity. nih.govresearchgate.net
Integration with Emerging Green Chemistry Technologies for Industrial Relevance
For any new chemical entity to have industrial relevance, its synthesis must be scalable, safe, and environmentally benign. Integrating the synthesis and derivatization of this compound with green chemistry technologies is a critical future direction.
Key areas for integration include:
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, better heat and mass transfer, and easier scalability.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. The enzymatic synthesis of aromatic polymers in green, low-boiling solvents is a testament to this growing trend. nih.gov
Microwave and Ultrasound-Assisted Synthesis: Utilizing these non-conventional energy sources can often lead to shorter reaction times, higher yields, and cleaner reactions. nih.govchemijournal.com
High-Pressure Synthesis (Barochemistry): This emerging technique can accelerate reactions and influence selectivity, offering a novel tool for the synthesis of complex molecules. rsc.org
By pursuing these future research directions, the scientific community can unlock the potential of this compound and related highly functionalized benzoates, paving the way for the development of novel materials and more efficient and sustainable chemical processes.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-chloro-3-hydroxy-5-nitrobenzoate, and how do reaction conditions influence yield and purity?
Answer: A common approach involves sequential functionalization of the benzoate scaffold. For example, nitration of methyl 4-chloro-3-hydroxybenzoate under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group at the 5-position. Yield optimization requires precise stoichiometry (1.2–1.5 equiv HNO₃) and monitoring reaction time to avoid over-nitration. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity . Comparative studies with analogs (e.g., methyl 3-chloro-5-fluoro-4-hydroxybenzoate) suggest electron-withdrawing substituents enhance nitration regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
Answer:
- ¹H NMR : The hydroxyl proton (3-OH) appears as a singlet at δ 10.5–11.0 ppm, absent in O-methylated analogs.
- ¹³C NMR : The nitro group induces deshielding of C-5 (δ 145–150 ppm), while the ester carbonyl resonates at δ 165–168 ppm.
- IR : Key peaks include ν(NO₂) at 1520–1530 cm⁻¹ and ν(C=O) at 1720–1740 cm⁻¹.
- MS : Molecular ion [M+H]⁺ at m/z 260.0 (C₈H₆ClNO₅) with fragmentation patterns (e.g., loss of NO₂ or Cl) confirm substitution patterns .
Q. What are the stability profiles of this compound under varying storage conditions?
Answer: The compound is hygroscopic and light-sensitive. Long-term stability studies recommend storage at –20°C in amber vials under inert gas (N₂/Ar). Degradation products (e.g., demethylation or nitro reduction) can be monitored via HPLC-MS, with a recommended mobile phase of acetonitrile/0.1% formic acid .
Q. How does the compound’s solubility impact its use in biological assays?
Answer: Limited aqueous solubility (logP ~2.5) necessitates solubilization in DMSO or ethanol (<1% v/v for cell-based assays). For in vitro studies, sonication or co-solvents (e.g., PEG-400) enhance dispersion. Solubility parameters correlate with nitro and chloro substituent electronegativity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?
Answer: Nitration proceeds via electrophilic aromatic substitution (EAS). The 3-hydroxy and 4-chloro groups act as meta-directing deactivators, favoring nitration at the 5-position. Computational studies (DFT/B3LYP) show that the nitro group’s electron-withdrawing effect stabilizes the transition state at C-4. Experimental validation using isotopically labeled substrates (¹⁵NO₂) confirms this mechanism .
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?
Answer: Single-crystal X-ray diffraction (SCXRD) reveals planar geometry with intramolecular hydrogen bonding between 3-OH and the nitro group (O···H distance ~1.8 Å). ORTEP-III software can model thermal ellipsoids and validate bond angles (e.g., C-Cl bond length ~1.73 Å) .
Q. What strategies mitigate conflicting bioactivity data between this compound and its analogs?
Answer: Contradictions in antimicrobial or enzyme inhibition data often arise from substituent positional effects. For example:
| Analog | Substituents | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Methyl 4-chloro-3-hydroxybenzoate | Cl, OH | 120 ± 15 (E. coli) |
| Methyl 5-nitro-3-hydroxybenzoate | NO₂, OH | 85 ± 10 (E. coli) |
| Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., F for Cl) clarify electronic vs. steric contributions . |
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
Answer: Density Functional Theory (DFT) simulations (e.g., Gaussian 16) calculate Fukui indices to identify electrophilic centers. The 4-chloro position (f⁺ ~0.15) is more reactive than the nitro-bearing C-5 (f⁺ ~0.08). Solvent effects (PCM model) and transition state optimization (Nudged Elastic Band method) refine predictions for SNAr reactions .
Q. What analytical workflows validate the compound’s purity in multi-step syntheses?
Answer: A tiered approach is recommended:
TLC (Rf ~0.4 in 7:3 hexane/EtOAc) for rapid screening.
HPLC-DAD (C18 column, 220 nm detection) to quantify impurities (<0.5%).
LC-HRMS (ESI+) for exact mass confirmation (theoretical m/z 260.9994).
Cross-validation with 2D NMR (HSQC, HMBC) ensures structural fidelity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
